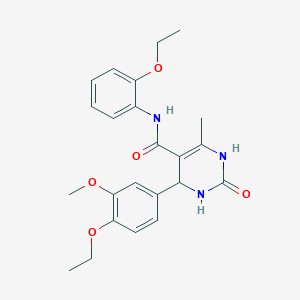

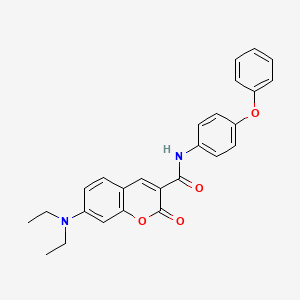

![molecular formula C13H13NO2 B2687578 (E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one CAS No. 862845-54-3](/img/structure/B2687578.png)

(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one, also known as CHIP, is a novel organic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. CHIP has been found to have a number of unique properties, including the ability to act as a catalyst for a variety of chemical reactions and to modulate the activity of biochemical pathways. This compound has been extensively studied for its potential applications in drug discovery, therapeutic treatments, and laboratory experiments.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

One application of compounds related to (E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one is in organic synthesis and chemical reactions. For example, 1,4,5,8-Naphthalene bisimides, which share structural similarities, can react as dipolarophiles with in situ formed azomethine ylides. This process involves double 1,3-dipolar cycloaddition followed by unique ring rearrangement, leading to the formation of hexacyclic products. These reactions have been rationalized based on density functional theory (DFT) calculations, indicating the compound's potential in developing new heterocyclic skeletons with applications in material science and organic chemistry (Gryko et al., 2010).

Antiprotozoal and Cytotoxic Activities

Compounds with the naphthalene moiety have shown potential in antiprotozoal and cytotoxic activities. Research on naphthalene derivatives from Diospyros assimilis revealed moderate inhibition against protozoan parasites such as T. brucei, T. cruzi, and L. donovani, and displayed cytotoxicity towards rat skeletal myoblasts. This suggests potential applications in developing treatments against protozoan infections and cancer research (Ganapaty et al., 2006).

Atmospheric Chemistry and Environmental Science

The study of naphthalene and its derivatives is crucial in atmospheric chemistry and environmental science. Naphthalene and its alkyl derivatives undergo gas-phase reactions with hydroxyl radicals, leading to ring-opened dicarbonyls and other oxidation products. This has implications for understanding the atmospheric fate of polycyclic aromatic hydrocarbons (PAHs) and designing strategies to mitigate air pollution (Wang et al., 2007).

Fluorescence and Chemosensor Applications

Naphthalene derivatives have been explored for their fluorescent properties and potential as chemosensors. A Schiff-base compound featuring two naphthalene units demonstrated high selectivity and sensitivity for detecting Zn(2+) ions, with applications in chemical sensing and molecular logic gates. This highlights the compound's utility in developing fluorescent chemosensors for metal ions, with potential applications in environmental monitoring and bioimaging (Azadbakht & Keypour, 2012).

Propiedades

IUPAC Name |

(2E)-2-hydroxyimino-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13-11-6-9-4-2-1-3-8(9)5-10(11)7-12(13)14-16/h5-6,16H,1-4,7H2/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXQKSLQJHTNCR-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC3=C(CC(=NO)C3=O)C=C2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=CC3=C(C/C(=N\O)/C3=O)C=C2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

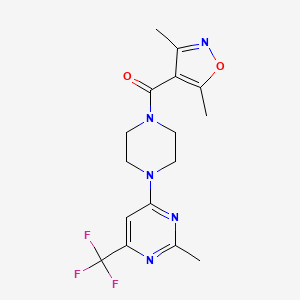

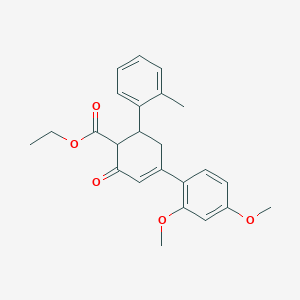

![N-(2,2-Dimethoxyethyl)-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B2687495.png)

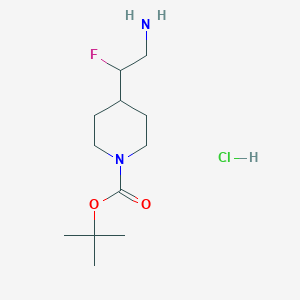

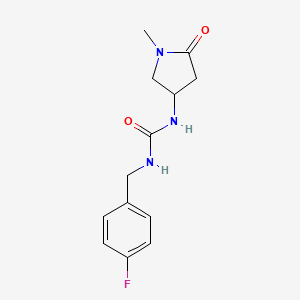

![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2687503.png)

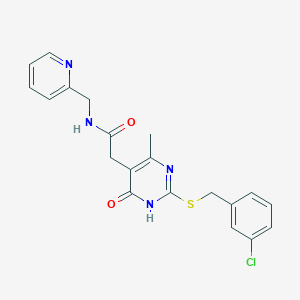

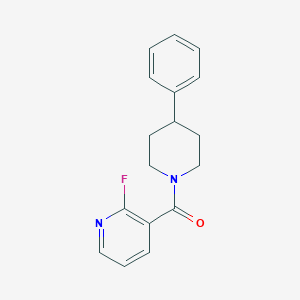

![7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one](/img/structure/B2687509.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2687512.png)

![(2Z)-2-(3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-fluorophenyl)ethanamide](/img/structure/B2687514.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2687518.png)